molecular formula C16H14ClFO4 B13355852 Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate

Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate

Cat. No.: B13355852
M. Wt: 324.73 g/mol
InChI Key: CSOMQKTXWOAYLN-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of chloro, fluoro, and methoxyphenoxy groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol derivatives, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate is unique due to the specific combination of chloro, fluoro, and methoxyphenoxy groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity patterns not observed in other similar compounds.

Properties

Molecular Formula

C16H14ClFO4

Molecular Weight

324.73 g/mol

IUPAC Name

methyl 3-chloro-5-fluoro-2-[(4-methoxyphenoxy)methyl]benzoate

InChI

InChI=1S/C16H14ClFO4/c1-20-11-3-5-12(6-4-11)22-9-14-13(16(19)21-2)7-10(18)8-15(14)17/h3-8H,9H2,1-2H3

InChI Key

CSOMQKTXWOAYLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=C(C=C(C=C2Cl)F)C(=O)OC

Origin of Product

United States

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